1-{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone
CAS No.:
Cat. No.: VC13462645
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23ClN2O |
|---|---|
| Molecular Weight | 294.82 g/mol |
| IUPAC Name | 1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone |
| Standard InChI | InChI=1S/C16H23ClN2O/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-19(15)16(20)11-17/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1 |
| Standard InChI Key | ZHGOSUYUJDKQEW-HNNXBMFYSA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)CCl)CC2=CC=CC=C2 |
| SMILES | CCN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCN1C(=O)CCl)CC2=CC=CC=C2 |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, introduction of the benzyl-ethyl-amino group, and attachment of the chloroacetyl moiety. Common methods might include nucleophilic substitution reactions and amine alkylation.
Potential Applications
Compounds with similar structures, such as pyrrolidine derivatives, are often explored in pharmaceutical chemistry for their biological activities. The presence of a chloroacetyl group suggests potential for further modification or use in bioconjugation reactions.
Analytical Methods
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) would be used to confirm the structure and purity of the compound.
Comparison with Related Compounds
Related compounds, such as (S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS Number: 1401667-62-6), have been studied for their potential in drug discovery due to their diverse biological activities . These compounds share similar structural features but differ in their functional groups.
Data Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| (S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one | 1401667-62-6 | 289.4 | Drug Discovery, Biological Activities |
| (S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one | 1354953-53-9 | 288.39 | Pharmaceutical Chemistry, Biologically Active Substances |
| Ethyl N-[(1S)-1-[[(1S,2S)-1-benzyl-3-[cyclohexylmethyl-[[(2S)-2-(ethoxycarbonylamino)-3-methyl-butanoyl]amino]amino]-2-hydroxy-propyl]carbamoyl]-2-methyl-propyl]carbamate | 461984 | 633.8 | Complex Peptide Derivatives |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume